Cas no 43138-39-2 ((3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo2,3-d1,3dioxol-6-ol)
43138-39-2 structure
Product Name:(3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo2,3-d1,3dioxol-6-ol
Numero CAS:43138-39-2
MF:C8H14O5
MW:190.193763256073
MDL:MFCD17019470
CID:2638401
PubChem ID:719731
Update Time:2025-04-21
(3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo2,3-d1,3dioxol-6-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-fluoropentanoic acid
- (3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo2,3-d1,3dioxol-6-ol
- (3~{a}~{S},5~{R},6~{R},6~{a}~{S})-5-(hydroxymethyl)-2,2-dimethyl-3~{a},5,6,6~{a}-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
- 43138-39-2
- (3aS,5R,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
- Oyo
- SCHEMBL5983180
-
- MDL: MFCD17019470
- Inchi: 1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6+,7+/m1/s1
- Chiave InChI: JAUQZVBVVJJRKM-JWXFUTCRSA-N
- Sorrisi: O1C(C)(C)O[C@H]2[C@@H]1[C@@H]([C@@H](CO)O2)O
Proprietà calcolate
- Massa esatta: 190.08412354Da
- Massa monoisotopica: 190.08412354Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 205
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.4
- Superficie polare topologica: 68.2Ų
Proprietà sperimentali
- Densità: 1.267
- Punto di ebollizione: 333°C at 760 mmHg
- Punto di infiammabilità: 155.2°C
- Indice di rifrazione: 1.485
(3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo2,3-d1,3dioxol-6-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-302185-1.0g |
(3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol |
43138-39-2 | 1.0g |
$0.0 | 2023-02-26 | ||
| Enamine | EN300-302185-1g |
(3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol |
43138-39-2 | 1g |
$0.0 | 2023-09-06 |
(3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo2,3-d1,3dioxol-6-ol Letteratura correlata
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
43138-39-2 ((3aS,5R,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo2,3-d1,3dioxol-6-ol) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso